

potential off-target effects of GKT136901 hydrochloride at high concentrations

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Compound of Interest

Compound Name: GKT136901 hydrochloride

Cat. No.: B8146268

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GKT136901 Hydrochloride Technical Support Center

Welcome to the **GKT136901 Hydrochloride** Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving **GKT136901 hydrochloride**, with a specific focus on potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of GKT136901?

GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.^[1] ^[2] It also shows inhibitory activity against other NOX isoforms, but with significantly lower potency.

Q2: What are the known off-target effects of GKT136901, particularly at high concentrations?

At higher concentrations, GKT136901 exhibits inhibitory activity against other NOX isoforms, notably NOX2 and NOX5.^[1] Additionally, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite (ONOO-), a reactive nitrogen species.^[3] This scavenging activity is independent of its NOX inhibitory properties.

Q3: Has GKT136901 been screened against a broader panel of kinases and other off-target proteins?

Yes, GKT136901 has been profiled against a broad panel of targets, including G-protein-coupled receptors (GPCRs), kinases, and ion channels. These screening studies have indicated that GKT136901 does not exhibit potent activity against these targets, suggesting a high degree of selectivity for the NOX family of enzymes.

Q4: Are there any known toxicities associated with high concentrations of GKT136901 in preclinical studies?

In vivo studies in rodent models have generally shown that GKT136901 is well-tolerated.^{[1][4]} For instance, in a 26-week study in rats, doses up to 120 mg/kg were administered, with some reversible toxicities like hypoactivity and weight reduction observed at the highest dose in males.^[5]

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Unexpected cellular phenotype at high concentrations (>10 μ M) not consistent with NOX1/4 inhibition.	Potential inhibition of other NOX isoforms (e.g., NOX2, NOX5) or peroxynitrite scavenging.	1. Verify the expression profile of NOX isoforms in your experimental system. 2. Measure peroxynitrite levels to assess the contribution of scavenging. 3. Consider using a structurally unrelated NOX1/4 inhibitor as a control.
Variability in experimental results.	GKT136901 is light-sensitive and can degrade. Inconsistent stock solution preparation.	1. Protect stock solutions and experimental setups from light. 2. Prepare fresh stock solutions regularly and validate their concentration. 3. Ensure complete solubilization in the appropriate vehicle.
Apparent inhibition of assays using horseradish peroxidase (HRP).	GKT136901 may interfere with HRP-based detection systems at micromolar concentrations.	1. Use a non-HRP-based detection method to measure ROS production. 2. Include appropriate vehicle and compound-only controls to assess assay interference.

Data Summary

GKT136901 Inhibitory Activity Profile

Target	Ki (nM)	Notes
NOX1	160 ± 10	Primary Target
NOX4	16 ± 5	Primary Target
NOX2	1530 ± 90	~10-fold lower potency compared to NOX1/4
NOX5	410 ± 100	Data for the related compound GKT137831
Xanthine Oxidase	>100,000	No significant inhibition

Data compiled from multiple sources.[\[1\]](#)

Representative Safety Pharmacology Panel (In Vitro)

GKT136901 is typically screened against a panel of off-targets to assess its specificity. While the specific proprietary screening results for GKT136901 are not publicly available, the following table represents a standard safety screening panel (such as the Eurofins SafetyScreen44) against which a compound like GKT136901 would be tested. Published literature indicates a lack of potent activity of GKT136901 against such targets.

Target Class	Representative Targets	Expected GKT136901 Activity
GPCRs	Adrenergic, Dopaminergic, Serotonergic, etc.	Low
Ion Channels	hERG, Sodium, Calcium, Potassium Channels	Low
Kinases	Lck, PDE3A, PDE4D2	Low
Enzymes	Acetylcholinesterase, COX1, COX2, MAO-A	Low
Transporters	Various neurotransmitter and ion transporters	Low

This table is a representation of typical safety screening panels.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: In Vitro NOX Inhibition Assay (Cell-Free)

This protocol outlines a general method for determining the inhibitory activity of GKT136901 against different NOX isoforms in a cell-free system.

- **Membrane Preparation:** Prepare membranes from cell lines overexpressing the specific NOX isoform (e.g., NOX1, NOX2, NOX4) and its necessary regulatory subunits.
- **Assay Buffer:** Prepare an appropriate assay buffer containing cofactors such as FAD and GTPyS.
- **Compound Preparation:** Prepare serial dilutions of **GKT136901 hydrochloride** in the assay buffer.
- **Reaction Initiation:** In a 96-well plate, combine the prepared membranes, assay buffer, and GKT136901 dilutions. Initiate the reaction by adding NADPH.
- **ROS Detection:** Measure the production of reactive oxygen species (ROS), typically superoxide, using a detection reagent such as Amplex Red in the presence of horseradish peroxidase or lucigenin-based chemiluminescence.
- **Data Analysis:** Plot the rate of ROS production against the concentration of GKT136901 to determine the IC₅₀ and subsequently calculate the K_i value.

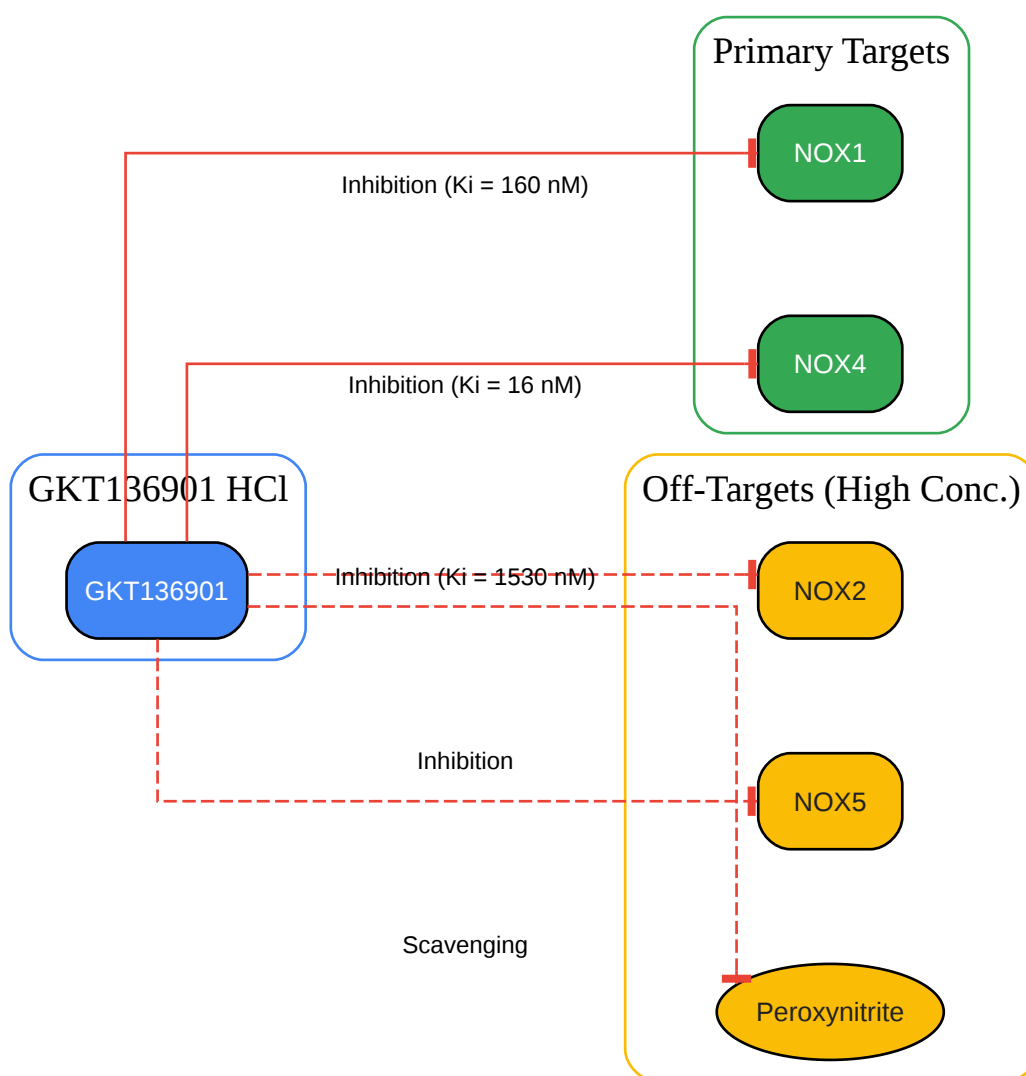
Protocol 2: Peroxynitrite Scavenging Assay

This protocol provides a method to assess the direct peroxynitrite scavenging activity of GKT136901.

- **Reagents:** Prepare solutions of a peroxynitrite donor (e.g., SIN-1), a fluorescent indicator for peroxynitrite (e.g., Dihydrorhodamine 123), and GKT136901 at various concentrations.
- **Assay Procedure:** In a 96-well plate, mix the GKT136901 dilutions with the peroxynitrite donor.

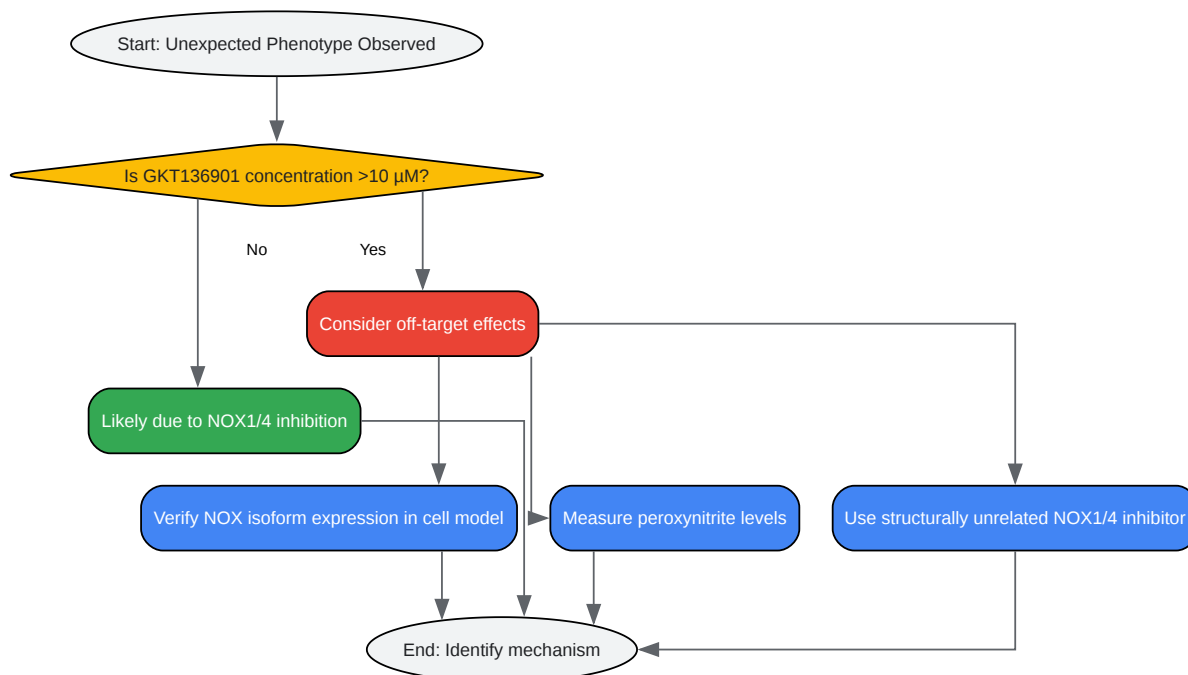
- Detection: After a short incubation period, add the fluorescent indicator.
- Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: A decrease in fluorescence in the presence of GKT136901 indicates scavenging of peroxynitrite. Calculate the EC50 for scavenging activity.[3]

Visualizations



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Caption: GKT136901 primary and off-target interactions.



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